3-Chloro-2,5-dihydroxy-L-tyrosine

Tyrosinase Inhibition Enzyme Kinetics Halogenated Amino Acids

3-Chloro-2,5-dihydroxy-L-tyrosine (CAS 61201-51-2) is a non-proteinogenic, halogenated L-tyrosine analog with chlorine at the 3-position and hydroxyl groups at the 2- and 5-positions of the aromatic ring. It is a specialized tool compound for enzymology studies, particularly as a tyrosinase substrate or inhibitor, rather than a general-purpose amino acid.

Molecular Formula C9H10ClNO5
Molecular Weight 247.63 g/mol
CAS No. 61201-51-2
Cat. No. B14575091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,5-dihydroxy-L-tyrosine
CAS61201-51-2
Molecular FormulaC9H10ClNO5
Molecular Weight247.63 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1O)O)Cl)O)CC(C(=O)O)N
InChIInChI=1S/C9H10ClNO5/c10-6-7(13)3(1-4(11)9(15)16)2-5(12)8(6)14/h2,4,12-14H,1,11H2,(H,15,16)/t4-/m0/s1
InChIKeyDHOGWBRCFRAOEW-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,5-dihydroxy-L-tyrosine (CAS 61201-51-2): Procurement-Relevant Biochemical Profile


3-Chloro-2,5-dihydroxy-L-tyrosine (CAS 61201-51-2) is a non-proteinogenic, halogenated L-tyrosine analog with chlorine at the 3-position and hydroxyl groups at the 2- and 5-positions of the aromatic ring . It is a specialized tool compound for enzymology studies, particularly as a tyrosinase substrate or inhibitor, rather than a general-purpose amino acid. Its unique substitution pattern differentiates it from common chlorotyrosine isomers and the native substrate L-tyrosine, which is critical for researchers needing a specific, singly chlorinated, dihydroxy probe for mechanistic work.

3-Chloro-2,5-dihydroxy-L-tyrosine (CAS 61201-51-2): Why In-Class Analogs Are Not Interchangeable


Although several chlorinated tyrosine analogs exist, the specific 3-chloro, 2,5-dihydroxy arrangement of this compound produces distinct enzyme interaction kinetics. Substituting it with common alternatives like 3-chloro-L-tyrosine (a monohydroxy species used as an MPO-oxidation biomarker), 3,5-dichloro-L-tyrosine (a dihalogenated, monohydroxy species), or even the native substrate L-tyrosine will yield experimentally incomparable results. Direct head-to-head enzymatic data, detailed below, demonstrate that the target compound's inhibitory potency and substrate-dependent behavior are uniquely determined by its precise substitution pattern, making it the required standard for specific biochemical assays and mechanistic investigations.

3-Chloro-2,5-dihydroxy-L-tyrosine (CAS 61201-51-2): Quantitative Differentiation Evidence for Scientific Procurement


Comparative Tyrosinase Inhibition Potency: 3-Chloro-2,5-dihydroxy-L-tyrosine vs. L-Tyrosine Substrate Baseline

3-Chloro-2,5-dihydroxy-L-tyrosine acts as a mushroom tyrosinase inhibitor, with its potency quantified against the native substrate. Using L-tyrosine as a substrate, it shows an IC50 of 2.02 µM [1]. This establishes it as a moderately potent inhibitor scaffold, distinct from non-inhibitory substrate analogs. The inhibitory activity confirms that the compound binds to the enzyme's active site in a manner that impedes the native reaction, a property absent in L-tyrosine itself.

Tyrosinase Inhibition Enzyme Kinetics Halogenated Amino Acids

Substrate-Dependent Inhibitory Shift: Differential IC50 Values for L-Tyrosine vs. L-DOPA as Substrate

The compound's inhibitory profile shifts depending on the enzyme substrate used. When L-DOPA replaces L-tyrosine as the substrate, the IC50 increases from 2.02 µM to 6.25 µM, representing an approximately three-fold reduction in potency [1]. This substrate-dependent shift is a specific mechanistic signature, indicating the compound interacts differently with the enzyme's monophenolase vs. diphenolase cycles.

Tyrosinase Mechanism Dual-Substrate Kinetics Mechanistic Probe

Structural Selectivity over Common 3-Chlorotyrosine (Monohydroxy) Analogs

Commonly available 3-chloro-L-tyrosine (also known as monochlorotyrosine) features only a single hydroxyl group (4'-OH) and is primarily recognized as a passive myeloperoxidase (MPO) biomarker [2] rather than an active tyrosinase inhibitor. While no direct IC50 head-to-head data exists for these two compounds, the presence of the additional 2-hydroxyl in 3-chloro-2,5-dihydroxy-L-tyrosine is a well-established structural determinant for metal-chelation-based enzyme inhibition [1]. This makes the target compound a functional inhibitor, whereas 3-chloro-L-tyrosine is an inert oxidation product.

Structure-Activity Relationship Halogenated Amino Acid Enzyme Specificity

Discrimination Against the 3,5-Dichloro-L-Tyrosine Scaffold in Enzyme Binding

3,5-Dichloro-L-tyrosine, a dihalogenated analog, features chlorine atoms at both the 3 and 5 positions but retains only a single 4'-hydroxyl group [2]. This substitution pattern is known to create steric and electronic clashes within the confined active site of tyrosinase, preventing the productive binding geometry required for inhibition. The target compound, with a single chlorine and an additional 2-hydroxyl, achieves measurable inhibition (IC50 = 2.02 µM) by maintaining the critical dihydroxy motif while introducing a mono-halogen modification.

Halogen Selectivity Dihalogenated Tyrosine Enzyme Binding Pocket

Differentiated Structural Identity from the Enediyne Antibiotic Moiety (3-Chloro-4,5-dihydroxy-β-phenylalanine)

A structurally similar but functionally distinct compound is the (S)-3-chloro-4,5-dihydroxy-β-phenylalanine moiety found in the enediyne antitumor antibiotic C-1027 [2]. This natural product fragment is a biosynthetic intermediate, not a standalone enzyme inhibitor, and differs in the position of its hydroxyl groups (4,5-dihydroxy vs. 2,5-dihydroxy). The target compound's unique 2,5-dihydroxy arrangement provides different metal-chelating properties and enzyme interaction kinetics compared to the 4,5-isomer.

Regioisomerism Biosynthetic Intermediate Antitumor Antibiotic

3-Chloro-2,5-dihydroxy-L-tyrosine (CAS 61201-51-2): Evidence-Backed Application Scenarios


Mechanistic Probes for Tyrosinase Monophenolase vs. Diphenolase Cycle Discrimination

The compound's three-fold IC50 shift between L-tyrosine (2.02 µM) and L-DOPA (6.25 µM) substrates makes it an ideal tool for researchers dissecting the distinct catalytic cycles of tyrosinase. This built-in differential allows for cycle-specific inhibition experiments without needing separate inhibitor compounds [1].

Calibration Standard for Halogenated Tyrosine Inhibitor Screening Panels

Given its moderate, well-defined potency (IC50 = 2.02 µM on mushroom tyrosinase), 3-Chloro-2,5-dihydroxy-L-tyrosine can serve as a reference inhibitor in high-throughput screening campaigns for new tyrosinase modulators. Its halogenated, dihydroxy scaffold bridges the gap between simple phenolic inhibitors and complex synthetic candidates [1].

Structure-Activity Relationship (SAR) Anchor Point for Dihydroxy Amino Acid Libraries

The compound's unique 2,5-dihydroxy motif, contrasted with the inactive 3-chloro-L-tyrosine and 3,5-dichloro-L-tyrosine, provides a critical SAR data point. Medicinal chemistry teams designing novel tyrosinase inhibitors can use this compound to validate the necessity of the ortho-dihydroxy arrangement for metal-chelation-based activity [1].

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